molecular formula C25H18ClNO4 B11281651 methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11281651
M. Wt: 431.9 g/mol
InChI Key: GHXRYOQNKCPDCB-UHFFFAOYSA-N
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Description

Methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a furan ring, a chlorophenyl group, and an indeno-pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the indeno-pyridine scaffold: This is usually accomplished through a series of condensation reactions, often involving the use of catalysts to facilitate the formation of the heterocyclic ring system.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring and the indeno-pyridine scaffold can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the indeno-pyridine scaffold can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: Investigation of its interactions with biological macromolecules and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[5-(3-bromophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate
  • Methyl 4-[5-(3-fluorophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate

Uniqueness

The presence of the chlorophenyl group in methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C25H18ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C25H18ClNO4/c1-13-20(25(29)30-2)21(19-11-10-18(31-19)14-6-5-7-15(26)12-14)22-23(27-13)16-8-3-4-9-17(16)24(22)28/h3-12,21,27H,1-2H3

InChI Key

GHXRYOQNKCPDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)OC

Origin of Product

United States

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